molecular formula C36H61NaO11 B024373 Monensin sodium CAS No. 22373-78-0

Monensin sodium

Cat. No. B024373
CAS RN: 22373-78-0
M. Wt: 692.9 g/mol
InChI Key: XOIQMTLWECTKJL-FBZUZRIGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Monensin sodium's synthesis involves intricate chemical modifications to yield various derivatives, each exhibiting unique properties and activities. For instance, the synthesis of 7-O-(4-Substituted benzyl)monensins explored their lipophilicity, antibacterial activity, and Na+ ion permeability, revealing the significance of the functional group positioning for its activity (Nagatsu et al., 1994)(Nagatsu et al., 1994). This highlights the intricate relationship between chemical structure and function in Monensin sodium derivatives.

Molecular Structure Analysis

The molecular structure of Monensin sodium is characterized by its ability to form pseudocyclic structures stabilized by intramolecular hydrogen bonds and coordination with sodium ions. X-ray crystallographic studies have elucidated the pseudocyclic structure of Monensin A phenylurethane sodium salt, stabilized by three intramolecular hydrogen bonds and sodium coordination by five oxygen atoms (Huczyński et al., 2011)(Huczyński et al., 2011). This structure is essential for its biological function, including its antibiotic and ionophore activities.

Chemical Reactions and Properties

Monensin sodium's chemical reactions, particularly its ability to form complexes with monovalent metal cations, play a pivotal role in its function as an ionophore. Studies have shown that Monensin can complex with sodium, potassium, and lithium ions, with the nature of the complex affecting its biological effects (Pinkerton & Steinrauf, 1970)(Pinkerton & Steinrauf, 1970). The formation of these complexes is crucial for Monensin sodium's role in transporting sodium and potassium ions across cellular membranes.

Physical Properties Analysis

The physical properties of Monensin sodium, including its solubility and stability, are influenced by its molecular structure and the nature of its complexes with metal ions. Its ability to form stable complexes with sodium ions impacts its solubility and, consequently, its biological activity, including its antimicrobial properties (Dorkov et al., 2008)(Dorkov et al., 2008).

Chemical Properties Analysis

Monensin sodium exhibits a range of chemical properties based on its interactions with various ions and molecules. Its ionophoric activity, crucial for its biological effects, is attributed to its specific interactions with sodium ions, affecting cellular processes by altering ion concentrations within cells (Degani, 1977)(Degani, 1977). This property underpins its utility in various applications, including its antimicrobial effects against certain bacteria strains.

Scientific Research Applications

  • Neuroscience : Charlton et al. (1980) demonstrated that Monensin sodium induces potentiation of synaptic potential, supporting the hypothesis that it can facilitate long-lasting neurotransmitter release by increasing intracellular sodium (Charlton, Thompson, Atwood, & Farnell, 1980).

  • Endocrinology : In a study by Sobel and Shakir (1988), Monensin was found to inhibit corticotropin-releasing factor-mediated ACTH release in a dose-dependent manner, useful for studying protein secretion mechanisms (Sobel & Shakir, 1988).

  • Animal Science : Maas et al. (2002) reported that Monensin sodium is widely used to manipulate ruminal fermentation in dairy cows, enhancing energy supply and reducing bloat (Maas, McCutcheon, Wilson, Lynch, Hunt, & Crompton, 2002).

  • Cell Biology : Satiat-Jeunemaitre et al. (1994) used Monensin as an inhibitor of Golgi function to study secretory events in plant cells (Satiat-Jeunemaitre, Fitchette-Lainé, Alabouvette, Marty-Mazars, Hawes, Faye, & Marty, 1994).

  • Cancer Research : Ketola et al. (2010) identified Monensin sodium as a potent and cancer-specific inhibitor of androgen signaling, inducing apoptosis in prostate cancer cells (Ketola, Vainio, Fey, Kallioniemi, & Iljin, 2010).

  • Veterinary Medicine : Parrott (1992) discussed its use in controlling coccidiosis in cattle and improving feed efficiency (Parrott, 1992).

  • Pharmacology : Takemura, Li, and Ohshika (1992) used Monensin as a sodium ionophore to examine its effects on various cell types, particularly in parotid acinar cells (Takemura, Li, & Ohshika, 1992).

  • Antimicrobial Research : Łowicki and Huczyński (2013) highlighted Monensin A's application in treating coccidiosis and its potential in drug synthesis and antimicrobial research (Łowicki & Huczyński, 2013).

  • Cardiovascular Research : Anderson, Winquist, Webb, and Bohr (1983) found that Monensin causes increased myocardial contractility and coronary blood flow in dogs (Anderson, Winquist, Webb, & Bohr, 1983).

Safety And Hazards

Monensin Sodium should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Monensin Sodium has been studied for its potential use in treating neuroblastoma, the most common pediatric solid tumor originating from the neural crest . New treatment options are needed to improve treatment outcomes and the survival of patients with neuroblastoma .

properties

IUPAC Name

sodium;(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29+,30-,31+,33-,34-,35+,36-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIQMTLWECTKJL-FBZUZRIGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61NaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045573
Record name Monensin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monensin sodium salt

CAS RN

22373-78-0
Record name Monensin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monensin, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monensin sodium
Reactant of Route 2
Monensin sodium
Reactant of Route 3
Monensin sodium
Reactant of Route 4
Monensin sodium
Reactant of Route 5
Monensin sodium
Reactant of Route 6
Monensin sodium

Citations

For This Compound
4,060
Citations
GC Todd, MN Novilla, LC Howard - Journal of Animal Science, 1984 - academic.oup.com
… Mycelial monensin sodium was used in the following studies and the doses used were based on the analytical monensin activity. The oral route of administration was selected because …
Number of citations: 68 academic.oup.com
JMB Benatti, JA Alves Neto, IM de Oliveira… - Animal Science …, 2017 - Wiley Online Library
… This study evaluated the effect of increasing levels of monensin sodium (MON) in diets with virginiamycin (VM) on the finishing of feedlot cattle. Two hundred and eighty intact male …
Number of citations: 21 onlinelibrary.wiley.com
FA Almeida Paz, PJ Gates, S Fowler… - … Section E: Structure …, 2003 - scripts.iucr.org
… Monensin sodium salt was purchased from Aldrich (95% purity) and used without further purification. Crystals suitable for X-ray diffraction analysis were obtained by recrystallization …
Number of citations: 29 scripts.iucr.org
M Baran, R Žitňan - Archives Animal Breeding, 2002 - aab.copernicus.org
… In this work we used monensin sodium, produced by Streptomyces cinnamonensis. It was … The objective was to investigate the effect of monensin sodium on the efficiency of rumen …
Number of citations: 36 aab.copernicus.org
GW Brumbaugh, JF Edwards, AJ Roussel Jr… - Journal of comparative …, 2000 - Elsevier
Of 19 adult cows naturally infected with paratuberculosis, 13 were treated with monensin sodium and six remained untreated. At the beginning of the study, the severity of the …
Number of citations: 33 www.sciencedirect.com
D Schweitzer, C Kimberling, T Spraker… - Journal of the …, 1984 - europepmc.org
Of 1,994 yearling and 2-year-old cattle in a winter feeding program, 117 died within 42 days of being fed toxic amounts of monensin sodium in a liquid protein supplement. Death losses …
Number of citations: 69 europepmc.org
E Muylle, C Vandenhende, W Oyaert… - Equine Veterinary …, 1981 - Wiley Online Library
… after the ingestion of feed containing monensin sodium. Cardiac abnormality was diagnosed … It is concluded that ingestion of monensin sodium by horses may cause either acute death …
Number of citations: 61 beva.onlinelibrary.wiley.com
TC Husz, WN Smith, CG Lockard… - Translational Animal …, 2021 - academic.oup.com
… DMI due to additive treatment (monensin sodium or no monensin sodium) or the type of grain … to monensin sodium from previous studies conducted when monensin sodium was present …
Number of citations: 2 academic.oup.com
M Martini, P Verità, F Cecchi, D Cianci - Small Ruminant Research, 1996 - Elsevier
… monensin sodium equal to 0.011 mg from 7 to 42 days of age, and 0.796 mg from 43 to 105 days of age. Monensin sodium … In conclusion, monensin sodium does not seem to be a good …
Number of citations: 16 www.sciencedirect.com
EFSA Panel on Additives and Products or … - EFSA …, 2017 - Wiley Online Library
… ) identified for monensin sodium in a developmental study in rabbits was 0.3 mg monensin sodium/… No significant interaction between monensin sodium and nicarbazin is expected from …
Number of citations: 8 efsa.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.